molecular formula C10H14N2O2 B15182748 Ethyl-p-anisylurea CAS No. 646068-67-9

Ethyl-p-anisylurea

Cat. No.: B15182748
CAS No.: 646068-67-9
M. Wt: 194.23 g/mol
InChI Key: YDTHLPPWECZIOH-UHFFFAOYSA-N
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Description

Ethyl-p-anisylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethyl group and a p-anisyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl-p-anisylurea can be synthesized through the reaction of p-anisidine with ethyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane. The reaction proceeds as follows: [ \text{p-Anisidine} + \text{Ethyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl-p-anisylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives.

Scientific Research Applications

Ethyl-p-anisylurea has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethyl-p-anisylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Phenylurea: Similar in structure but with a phenyl group instead of a p-anisyl group.

    Methylurea: Contains a methyl group instead of an ethyl group.

    Benzylurea: Features a benzyl group in place of the ethyl group.

Uniqueness: Ethyl-p-anisylurea is unique due to the presence of both ethyl and p-anisyl groups, which confer specific chemical and biological properties

Properties

CAS No.

646068-67-9

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-ethyl-1-(4-methoxyphenyl)urea

InChI

InChI=1S/C10H14N2O2/c1-3-12(10(11)13)8-4-6-9(14-2)7-5-8/h4-7H,3H2,1-2H3,(H2,11,13)

InChI Key

YDTHLPPWECZIOH-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)OC)C(=O)N

Origin of Product

United States

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